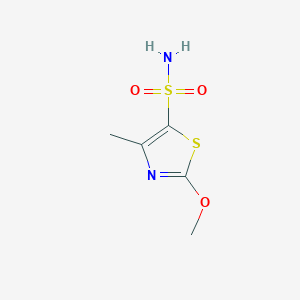

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

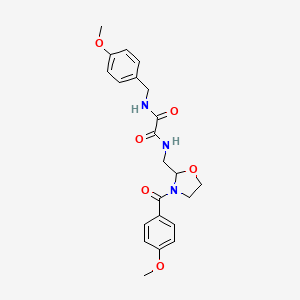

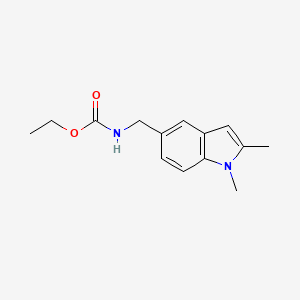

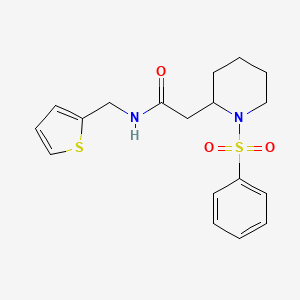

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide is a chemical compound with the molecular formula C5H8N2O3S2 and a molecular weight of 208.26 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom .

Molecular Structure Analysis

Thiazole, the core structure of this compound, is a planar ring. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Huckel’s rule condition for a minimum of six pi (π) electrons . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, and others . The specific chemical reactions involving this compound are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has led to the synthesis of new classes of compounds derived from thiazole-based sulfonamides, demonstrating significant potential in biological applications. For instance, a study by Patel, Purohit, and Rajani (2014) introduced a new class of thiazolopyrimidine-based sulfonamides synthesized from 2-methoxy benzoic acid. These compounds were evaluated for their antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity, showing promising results as agents to combat microbial infections (Patel, Purohit, & Rajani, 2014).

Anticancer Potential

Another study highlighted the synthesis of novel thiophene derivatives incorporating sulfonamide and other moieties, showing significant cytotoxic activities against the human breast cancer cell line (MCF7). This research suggests the potential use of these compounds as anticancer agents, with some derivatives showing higher activity than the control drug, doxorubicin (Ghorab, Bashandy, & Alsaid, 2014).

Photodynamic Therapy Application

In the realm of photodynamic therapy, a study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them suitable for Type II photodynamic therapy applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Sulfonamide derivatives of thiazolidin-4-ones were synthesized and evaluated for their anticonvulsant activity. This study by Siddiqui et al. (2010) revealed that many of the synthesized compounds showed significant activity in animal models, indicating their potential as leads for anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Direcciones Futuras

Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities. Therefore, the future directions for 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide could involve further exploration of its potential applications in these areas .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole compounds have been shown to inhibit bacterial enzymes involved in peptidoglycan synthesis , which is crucial for bacterial cell wall integrity.

Mode of Action

For example, they may inhibit enzyme activity, block receptor signaling, or interfere with other cellular processes . The exact interaction between 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide and its targets would require further investigation.

Biochemical Pathways

For instance, some thiazole compounds can disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell death.

Result of Action

Based on the known effects of similar thiazole derivatives, it can be hypothesized that this compound may have antimicrobial properties due to its potential to disrupt bacterial cell wall synthesis .

Propiedades

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S2/c1-3-4(12(6,8)9)11-5(7-3)10-2/h1-2H3,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWJZBJOYAWXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)

![methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2892142.png)

![Oxiran-2-yl-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B2892145.png)

![(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2892146.png)